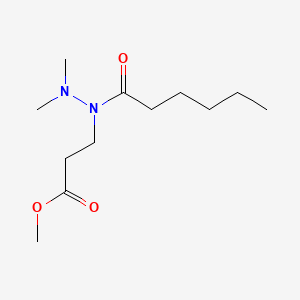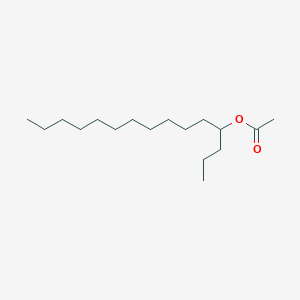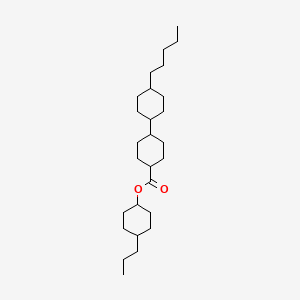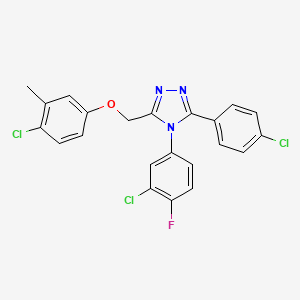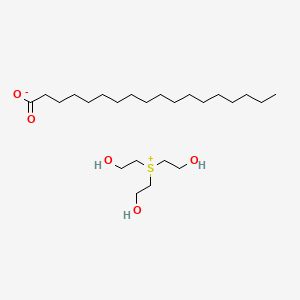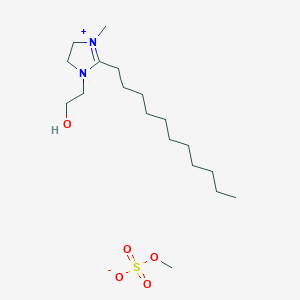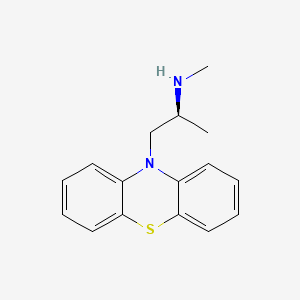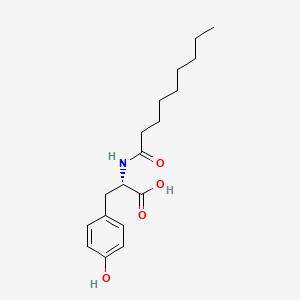
Capryltyrosinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Capryltyrosinamide is a synthetic compound belonging to the class of amides, which are generally conversion products of carbonic acids (carboxylic acids, mostly fatty acids) or other acids with nitrogen compounds (ammonia or alkyl and alkanol amines, amino acids, etc.) . This compound is known for its applications in various fields, including cosmetics and pharmaceuticals, due to its skin-conditioning properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Capryltyrosinamide is synthesized through the reaction of caprylic acid (octanoic acid) with tyrosine amide. The reaction typically involves the activation of the carboxylic acid group of caprylic acid, followed by its coupling with the amine group of tyrosine amide. Common reagents used in this process include coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as N,N-dimethylaminopyridine (DMAP).
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: Capryltyrosinamide undergoes various chemical reactions, including:
Oxidation: The phenolic group in the tyrosine moiety can be oxidized to form quinones.
Reduction: The amide bond can be reduced under specific conditions to yield the corresponding amine and alcohol.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Electrophiles like bromine (Br2) or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines and alcohols.
Substitution: Halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
Capryltyrosinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways due to its structural similarity to tyrosine.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in cosmetic formulations for its skin-conditioning properties.
Mecanismo De Acción
Capryltyrosinamide can be compared with other similar compounds such as:
Stearamides: Amides of stearic acid, used in cosmetics for their emulsifying properties.
Cocamides: Amides of coconut fatty acids, used as surfactants in personal care products.
Uniqueness: this compound is unique due to its specific combination of caprylic acid and tyrosine amide, which imparts distinct skin-conditioning and potential therapeutic properties.
Comparación Con Compuestos Similares
- Stearamides
- Cocamides
- Other fatty acid amides
By understanding the synthesis, reactions, applications, and mechanisms of capryltyrosinamide, researchers can further explore its potential in various fields and develop new applications for this versatile compound.
Propiedades
Número CAS |
823817-10-3 |
|---|---|
Fórmula molecular |
C18H27NO4 |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
(2S)-3-(4-hydroxyphenyl)-2-(nonanoylamino)propanoic acid |
InChI |
InChI=1S/C18H27NO4/c1-2-3-4-5-6-7-8-17(21)19-16(18(22)23)13-14-9-11-15(20)12-10-14/h9-12,16,20H,2-8,13H2,1H3,(H,19,21)(H,22,23)/t16-/m0/s1 |
Clave InChI |
HAOZELDGFAHRLT-INIZCTEOSA-N |
SMILES isomérico |
CCCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
SMILES canónico |
CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



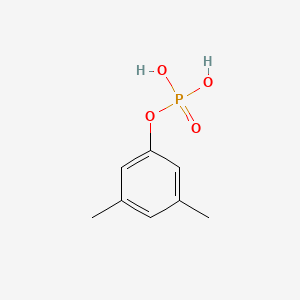
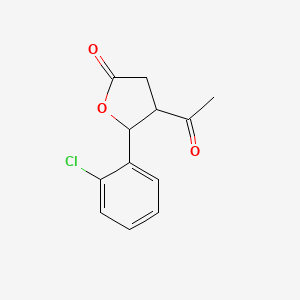
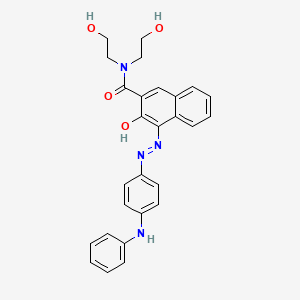
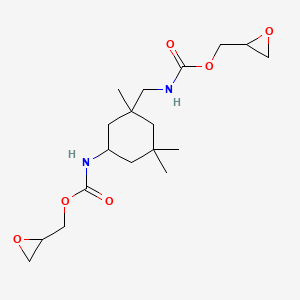
![9-[4,4-bis(3-fluorophenyl)butylamino]-1,2,3,4-tetrahydroacridin-1-ol;(E)-but-2-enedioic acid](/img/structure/B12707800.png)
